2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is , and its molar mass is approximately 195.65 g/mol. The compound is typically encountered in its dihydrochloride salt form, enhancing its solubility and stability in various applications.
The compound is classified under heterocycles, specifically as an imidazo[1,2-a]pyridine derivative. It can be sourced from various chemical suppliers and has been synthesized for research purposes. The compound's unique structure contributes to its potential applications in pharmacology and material sciences.
The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can be achieved through several methods, primarily involving the condensation of 2-aminopyridine derivatives with appropriate alkylating agents. A notable method involves:
This method has shown effective yields and purity for the synthesized product.
The molecular structure of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride features a bicyclic imidazo[1,2-a]pyridine ring fused with an ethylamine side chain. Key structural data includes:
The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, which can aid in confirming its structure during synthesis .
The compound can undergo various chemical reactions typical for imidazo[1,2-a]pyridine derivatives. Notable reactions include:
Research indicates that these reactions can be optimized using metal-free catalysts, enhancing sustainability in synthetic procedures .
The mechanism of action for 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors relevant in various therapeutic areas. Preliminary studies suggest potential antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating its role as an antimicrobial agent .
The physical properties of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature.
This compound has potential applications in:
Research into the biological activities and further synthetic modifications continues to expand its potential applications across multiple scientific disciplines.
The planar topology of the imidazo[1,2-a]pyridine nucleus enables deep penetration into enzyme active sites and receptor pockets inaccessible to bulkier scaffolds. This feature is exemplified in STAT3 inhibitors where the flat imidazo[1,2-a]pyridine system inserts into the SH2 domain, displacing phosphotyrosine residues through competitive π-stacking with Tyr640 and electrostatic interactions with Arg646/Lys591 [8]. Computational studies reveal that electron density distribution across the ring system creates a dipole moment (≈3.5 Debye) that enhances binding to polarized protein environments, contributing to sub-micromolar affinities observed in kinase inhibitors like gandotinib (JAK2 IC₅₀ = 3 nM) [4] [8]. The scaffold's metabolic robustness stems from resistance to oxidative degradation at C-3, though N-1/C-2 positions remain susceptible to cytochrome P450-mediated modifications, a liability addressable via halogenation or steric shielding [1] [5].
The synthetic accessibility of this scaffold facilitates rapid diversification: classical Groebke-Blackburn-Bienaymé or Debus-Radziszewski reactions enable single-step assembly from 2-aminopyridines and carbonyl compounds, while late-stage functionalization via C-H activation (e.g., C-3 bromination, C-5/C-8 electrophilic substitution) permits focused library synthesis [1] [4]. This versatility is demonstrated in anti-tubercular agents where structure-activity relationship (SAR) exploration identified 3-carboxamide derivatives with MIC₉₀ values of ≤0.006 μM against Mycobacterium tuberculosis, surpassing first-line drugs [5].
Chlorination at the C-6 position of imidazo[1,2-a]pyridine induces profound electronic and steric modifications that enhance target engagement. The chlorine atom (van der Waals radius: 1.75 Å, σp = 2.94) withdraws electron density inductively (-I effect) while donating electrons resonantly (+R effect), creating a polarized ring system that strengthens hydrogen bonding with backbone amides (e.g., QcrB His216, STAT3 Lys615) [2] [8]. In cytochrome bcc oxidase inhibitors, 6-chloro substitution boosts potency 15-fold over unsubstituted analogs (MIC from 0.4 μM to 0.03 μM) by filling a hydrophobic subpocket lined with Val273, Ile280, and Pro281 residues [5].
Table 2: Impact of C-6 Substituents on Bioactivity
C-6 Substituent | Representative Target | Relative Potency* | Metabolic Half-life (t₁/₂, min) | Selectivity Index^ |
---|---|---|---|---|
H | QcrB (M. tuberculosis) | 1.0 | 8.2 | 5.8 |
Cl | QcrB (M. tuberculosis) | 15.3 | 22.1 | 28.7 |
F | STAT3 (gastric cancer) | 3.2 | 15.6 | 12.4 |
CH₃ | PDGFRβ (cancer) | 0.7 | 6.3 | 3.1 |
*Normalized to unsubstituted derivative; ^Selectivity index = IC₅₀(off-target)/IC₅₀(primary target) [5] [8] [9]
Chloro-substituents confer metabolic stabilization by blocking cytochrome P450 3A4/2D6 oxidation at C-6/C-8 positions. In STAT3 inhibitors, 6-chloro analogs exhibit extended microsomal half-lives (t₁/₂ > 22 min vs. 8 min for des-chloro derivatives) due to attenuated aromatic hydroxylation [8]. This halogen also modulates solubility by reducing crystal lattice energy, as evidenced by 1.8-fold improved aqueous kinetic solubility (pH 7.4) in chloro-derivatives versus methylated analogs, facilitating formulation development [2]. In anticancer scaffolds, 6-chloroimidazo[1,2-a]pyridines demonstrate enhanced selectivity (>28-fold over VEGFR2) by sterically clashing with Thr916 in the kinase's gatekeeper region, a residue replaced by smaller alanines in PDGFRβ and JAK2 [8] [9].
The 2-(2-aminoethyl) side chain in 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanamine serves as a conformational modulator that projects terminal amines into complementary receptor subpockets. This flexible linker (3-4 bond lengths from core nitrogen) adopts extended conformations to access acidic residues (Asp/Glu) in G-protein coupled receptors (GPCRs) or folded geometries for salt bridge formation with phosphate groups in kinases [7] [10]. In schistosome serotonin receptors (Sm.5HTRL), ethylamine-terminated derivatives act as agonists (EC₅₀ ≈ 200 nM) by mimicking the endogenous ligand's ethylammonium motif, enabling ionic pairing with Asp111 and hydrogen bonding with Asn253 [7].
Table 3: Biological Effects of Ethylamine Side Chain Modifications
Side Chain Variant | Target | Binding Mode | Functional Effect |
---|---|---|---|
2-Aminoethyl (flexible) | Sm.5HTRL (schistosome) | Agonist | cAMP elevation (EC₅₀ = 220 nM) |
Cyclopropylmethylamine | PDGFRβ | Competitive inhibitor | IC₅₀ = 18 nM; 10× selectivity over KDR |
4-Fluoropiperidine | PDGFRβ | Allosteric inhibitor | Reduced P-gp efflux (efflux ratio = 2.1) |
N,N-Dimethylaminopropyl | DPP-4 | Substrate mimic | IC₅₀ = 15 nM; prolonged t₁/₂ |
Bioisosteric replacement of the ethylamine terminus with cyclic amines (e.g., 4-fluoropiperidine) enhances selectivity by enforcing subpocket complementarity. In PDGFRβ inhibitors, piperidine analogs achieve >100-fold selectivity over cFMS/cKIT kinases by orienting the basic nitrogen toward Asp836 while the fluorine atom occupies a lipophilic niche formed by Leu828/Phe829 [9]. This modification concurrently reduces P-glycoprotein (P-gp) efflux by lowering topological polar surface area (<80 Ų vs. >90 Ų for acyclic amines), improving brain penetration in CNS targets and oral bioavailability (F > 50% in rodents) [9]. The ethylamine's protonation state (pKa ≈ 9.5-10.5) ensures cationic character at physiological pH, facilitating membrane penetration via ion-pair transport and accumulation in acidic organelles (e.g., lysosomes in cancer cells) [10].
The terminal amine functionality permits prodrug derivatization through carbamates, amides, or Mannich bases, enabling tissue-specific delivery. In dipeptidyl peptidase-4 (DPP-4) inhibitors, phenethylamine-based scaffolds like saxagliptin leverage primary amines for covalent, reversible interaction with Ser630, while their ethylamine analogs maintain sub-micromolar potency through non-covalent recognition [10]. Molecular dynamics simulations confirm that ethylamine side chains in imidazo[1,2-a]pyridines sample conformational space (RMSF ≈ 1.2 Å) sufficient to engage both shallow and deep binding pockets without entropic penalty, rationalizing their broad target applicability [7] [9].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0